The synthesis of 4-hydroxy-3-methylbenzylidene rhodanine has been documented in various studies, showcasing its utility in biological imaging applications. It is often derived from the reaction of substituted benzaldehydes with rhodanine under specific conditions, leading to the formation of this compound as a product.
4-Hydroxy-3-methylbenzylidene rhodanine is classified as an organic compound and falls within the category of heterocyclic compounds due to its inclusion of sulfur and nitrogen atoms in its structure. It is also categorized as a fluorescent dye, specifically a fluorogen, due to its capacity to emit fluorescence upon binding with certain proteins.
The synthesis of 4-hydroxy-3-methylbenzylidene rhodanine typically involves the condensation reaction between 4-hydroxy-3-methylbenzaldehyde and rhodanine. The general procedure includes:
In one documented method, the reaction mixture is stirred at high temperature for an extended period, allowing for the formation of the desired product through dehydration and cyclization processes. After cooling, the product can be isolated through filtration and purification techniques such as recrystallization or chromatography .
The molecular structure of 4-hydroxy-3-methylbenzylidene rhodanine features:
The molecular formula for 4-hydroxy-3-methylbenzylidene rhodanine is , with a molecular weight of approximately 219.25 g/mol. The compound exhibits specific spectral properties that are critical for its application in fluorescence microscopy.
4-Hydroxy-3-methylbenzylidene rhodanine participates in various chemical reactions, particularly involving:
The binding mechanism involves non-covalent interactions between the fluorogen and protein, resulting in significant changes in fluorescence intensity that can be utilized for imaging purposes .
The mechanism of action for 4-hydroxy-3-methylbenzylidene rhodanine primarily revolves around its interactions with biological macromolecules:
Studies have shown that variations in substituents on the benzylidene ring can significantly affect fluorescence characteristics, allowing for tunable optical properties suitable for different imaging applications .
4-Hydroxy-3-methylbenzylidene rhodanine has several scientific uses:
4-Hydroxy-3-methylbenzylidene rhodanine (HMBR) represents a strategically engineered fluorogenic chromophore designed to overcome the limitations of conventional fluorescent probes through its unique molecular architecture. Structurally, HMBR consists of two principal components: an electron-donating phenol ring substituted with a methyl group at the meta position, and an electron-withdrawing rhodanine heterocycle connected via a conjugated benzylidene bridge. This specific arrangement creates a push-pull system that remains optically dark in aqueous solutions but undergoes dramatic fluorescence activation upon binding to its cognate protein partner, the Fluorescence-Activating and absorption-Shifting Tag (FAST) [1] [9].
The fluorogenicity of HMBR stems from two simultaneous molecular events triggered by FAST binding. First, the FAST binding pocket selectively stabilizes the phenolate anion of HMBR, which exists only as a minor species in solution at physiological pH. This deprotonation induces a substantial 80 nm absorption red-shift, moving the excitation maximum into the blue-light region (481 nm). Second, the binding cavity rigidifies the fluorogen's conformation, suppressing non-radiative decay pathways that dominate in the unbound state. This dual mechanism—electronic modulation and conformational restriction—results in a remarkable 300-fold fluorescence enhancement upon complex formation, enabling high-contrast live-cell imaging without wash-out steps [1] [2]. The methyl substituent at the 3-position of the phenol ring plays a critical role in optimizing binding affinity, with HMBR exhibiting a dissociation constant (KD) of 0.13 μM for FAST, significantly tighter than its unsubstituted counterpart [1] [6].
Table 1: Key Structural Features and Photophysical Properties of HMBR and Selected Derivatives
Fluorogen | Substituents | λabs (bound, nm) | λem (nm) | KD (μM) | Fluorescence Enhancement | Brightness (mM⁻¹cm⁻¹) |
---|---|---|---|---|---|---|
HMBR | 3-methyl | 481 | 540 | 0.13 | 300-fold | 10,300 |
HBR-3,5DM | 3,5-dimethoxy | 499 | 562 | 0.08 | 660-fold | 23,500 |
HBR-3,5DOM | 3,5-dimethoxy | 518 | 600 | 0.97 | 220-fold | 12,000 |
HBR-2,5DM | 2,5-dimethyl | 494 | 552 | 0.008 | 430-fold | 14,500 |
The exceptional fluorescence activation of HMBR upon FAST binding arises from its intrinsic push-pull electronic architecture. In this system, the phenolate oxygen serves as a potent electron donor, while the rhodanine thiazolidinone ring acts as a strong electron acceptor. The conjugated benzylidene bridge enables efficient π-electron delocalization between these moieties, creating a charge-transfer excited state upon photoexcitation [1] [9]. This electronic configuration remains suboptimal for fluorescence in solution due to free rotation around single bonds and solvent-induced non-radiative decay. However, upon encapsulation within the FAST binding pocket, the fluorogen adopts a planar, rigidified conformation that restricts intramolecular motion and dramatically enhances the radiative decay rate [2].
Spectroscopic analyses reveal that FAST binding induces profound electronic changes beyond mere conformational restriction. The protein environment stabilizes the charge-separated excited state through strategic electrostatic interactions, particularly with the phenolate anion. This stabilization reduces the energy gap between ground and excited states, producing the characteristic 80 nm red-shift in absorption. The bound complex exhibits an emission maximum at 540 nm with a fluorescence quantum yield of 23%—a remarkable increase from the near-zero quantum yield of unbound HMBR [1]. The extinction coefficient of the FAST:HMBR complex reaches 45 mM⁻¹cm⁻¹ at 481 nm, yielding a molecular brightness (ε × Φ) of 10,300 M⁻¹cm⁻¹, comparable to many fluorescent proteins but with the advantage of instantaneous signal generation upon fluorogen addition [1] [9].
Table 2: Spectral Shifts and Photophysical Changes Upon HMBR Binding to FAST
Parameter | Unbound HMBR | FAST:HMBR Complex | Change |
---|---|---|---|
Absorption Maximum | ~400 nm | 481 nm | +81 nm |
Emission Maximum | Non-fluorescent | 540 nm | - |
Fluorescence Quantum Yield | <0.001 | 0.23 | >230-fold increase |
Molar Extinction Coefficient | Not applicable | 45,000 M⁻¹cm⁻¹ | - |
Molecular Brightness | Negligible | 10,300 M⁻¹cm⁻¹ | - |
Dissociation Constant | - | 0.13 μM | - |
Systematic structural modifications to the HMBR scaffold have revealed precise structure-activity relationships governing fluorogen performance. The electron-donating capacity of phenol ring substituents directly modulates the photophysical properties of the FAST complex. Methoxy groups, being stronger donors than methyl, induce substantial bathochromic shifts in both absorption and emission spectra. For instance, introducing dimethoxy substituents at the 3,5-positions (HBR-3,5DOM) shifts the emission maximum to 600 nm—a 60 nm redshift compared to HMBR—while maintaining significant fluorescence activation (220-fold) and brightness (12,000 M⁻¹cm⁻¹) [1] [9]. This substituent effect operates through enhanced resonance donation, which lowers the energy of the intramolecular charge-transfer transition responsible for fluorescence.
Beyond spectral tuning, substituents critically influence binding affinity and molecular recognition. Ortho-substitutions (e.g., 2,5-dimethyl HBR) create steric complementarity with FAST hydrophobic residues, yielding exceptionally tight binding (KD = 8 nM) while maintaining high quantum yield (29%) [1]. Strategic chemical modifications enable specialized applications: adding a carboxymethyl group to the rhodanine nitrogen creates membrane-impermeable derivatives (HBRAA series) for selective cell-surface labeling [4] [8]. The development of orthogonal FAST variants (greenFAST and redFAST) through directed evolution further demonstrates how protein-fluorogen co-engineering can achieve selective recognition: greenFAST binds HMBR with high affinity (KD = 0.09 μM) while discriminating against HBR-3,5DOM (KD = 16.2 μM), enabling two-color imaging applications [6].
The dynamic reversibility of HMBR binding, characterized by a residence time of approximately 160 ms, enables unique applications impossible with covalent labeling systems. Researchers exploit this property for fluorogen renewal during prolonged imaging sessions, where bleached molecules dissociate and are replaced by fresh fluorogens from the extracellular milieu. This exchange mechanism significantly extends the practical photostability of the FAST:HMBR complex in live-cell imaging [2]. Additionally, the fast binding kinetics facilitate real-time observation of protein trafficking and enable dynamic color switching experiments, where sequential addition of different fluorogens allows temporal separation of signals from spectrally overlapping fluorophores [1] [9].
Table 3: Impact of Substituent Modifications on Fluorogen Properties
Substituent Position/Type | Effect on Binding Affinity | Effect on Fluorescence | Application Benefit |
---|---|---|---|
3-Methyl (HMBR) | Moderate (KD = 0.13 μM) | Green-yellow emission (540 nm), 23% QY | Standard intracellular labeling |
3,5-Dimethoxy (HBR-3,5DOM) | Reduced (KD = 0.97 μM) | Red-shifted emission (600 nm), 31% QY | Red-channel imaging, multiplexing |
2,5-Dimethyl (HBR-2,5DM) | Enhanced (KD = 8 nM) | Higher QY (29%), brightness 14,500 | High-affinity applications |
N-carboxymethyl (HBRAA) | Moderate-to-high (nM-μM range) | Similar to parent fluorogens | Cell-surface selective labeling |
Isorhodanine (HBIR series) | Enhanced affinity (nM range) | Red-shifted but variable QY | Alternative red emitters |
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